molecular formula C30H32NOPS B8253263 (R)-N-[(S)-1-(2-Biphenylyl)-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide

(R)-N-[(S)-1-(2-Biphenylyl)-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide

Cat. No.: B8253263
M. Wt: 485.6 g/mol
InChI Key: UYIINIAAJWPMRE-UHFFFAOYSA-N
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Description

This compound is a chiral sulfinamide-based ligand critical in asymmetric catalysis. Its structure features:

  • Stereochemistry: (R)-configuration at the sulfinamide sulfur and (S)-configuration at the ethyl backbone, enabling precise enantioselectivity in reactions .
  • Functional Groups: A biphenylyl group for steric bulk, diphenylphosphino groups for metal coordination (e.g., palladium, rhodium), and a tert-butylsulfinamide moiety for stereochemical control .
  • Applications: Widely used in asymmetric hydrogenation, cross-coupling, and C–H activation reactions due to its ability to stabilize metal complexes and induce high enantiomeric excess (ee) .

Properties

IUPAC Name

N-[2-diphenylphosphanyl-1-(2-phenylphenyl)ethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32NOPS/c1-30(2,3)34(32)31-29(28-22-14-13-21-27(28)24-15-7-4-8-16-24)23-33(25-17-9-5-10-18-25)26-19-11-6-12-20-26/h4-22,29,31H,23H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIINIAAJWPMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-N-[(S)-1-(2-Biphenylyl)-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide, commonly referred to as a sulfinamide compound, has garnered attention due to its potential biological activities. This article synthesizes current research findings, case studies, and experimental data regarding its biological activity, particularly focusing on cardiovascular effects and enzyme inhibition.

  • IUPAC Name : (R)-N-((S)-1-((r)-2',6'-diisopropyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphino)ethyl)-2-methylpropane-2-sulfinamide
  • Molecular Formula : C36H44NOPS
  • CAS Number : 2394923-85-2
  • Molecular Weight : 569.79 g/mol
  • Purity : 95%

The biological activity of sulfinamide compounds is often linked to their ability to interact with various biological targets, including enzymes and receptors. The specific compound under discussion has been studied for its effects on:

  • Phospholipase A2 Inhibition : It has been shown to inhibit the release of arachidonic acid from cell membranes, which is crucial in inflammatory responses. In vitro studies indicated IC30 values as low as 0.009 µM for related compounds, suggesting potent activity .

Cardiovascular Effects

Recent studies have highlighted the cardiovascular implications of sulfonamide derivatives:

  • Perfusion Pressure Studies : Research demonstrated that certain sulfonamide derivatives could modify perfusion pressure in isolated heart models. For instance, a compound with similar structural characteristics exhibited significant changes in coronary resistance and perfusion pressure over time, indicating potential therapeutic applications in cardiovascular diseases .
Compound Dose (nM) Effect on Perfusion Pressure
Control0Baseline
Sulfonamide A0.001Decrease
Sulfonamide B0.001Increase
Sulfonamide C0.001No effect

Enzyme Inhibition Studies

The compound's role as an inhibitor of membrane-bound enzymes has been explored:

  • Inhibition of Phospholipase A2 : The compound demonstrated significant inhibition of phospholipase A2, which is implicated in the release of inflammatory mediators. This inhibition was linked to reduced myocardial infarction size in animal models .

Case Studies

  • Myocardial Infarction Model : In a study involving coronary occlusion in rats, administration of the compound prior to ligation resulted in a notable reduction in infarct size compared to controls. This suggests a protective effect against ischemic damage .
  • Pharmacokinetic Evaluation : The pharmacokinetic properties were assessed using computational models such as ADME/PK analysis, revealing favorable absorption and distribution characteristics that support its potential for therapeutic use .

Comparison with Similar Compounds

Key Properties :

Molecular Formula C36H37NOP2S
CAS Number 1824731-39-6
Purity ≥95%
Role Chiral ligand in enantioselective catalysis

Structural Analogues with Modified Aryl Groups

(a) (R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)ethyl)-2-methylpropane-2-sulfinamide
  • Key Differences: Substituents: 4,5-Dimethoxy groups on the biphenylyl ring enhance electron density and solubility .
  • Properties: Molecular Formula C38H41NO3P2S CAS Number 2565792-27-8 Storage Dark, inert atmosphere, room temperature
(b) (R)-N-((S)-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide
  • Key Differences :
    • Simplified Structure : Replaces biphenylyl with a single phenyl group, reducing steric bulk .
    • Impact : Lower enantioselectivity in bulky substrate reactions but higher reactivity in less hindered systems.
  • Properties: Molecular Formula C29H31NOP2S CAS Number 1803239-44-2

Electronic and Steric Modifications

(a) (R)-N-[1-(2-Fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide
  • Key Differences :
    • Fluorine Substituent : Introduces electron-withdrawing effects, altering metal-ligand interactions .
    • Impact : Suitable for reactions requiring electrophilic metal centers (e.g., fluorination).
  • Properties: Molecular Formula C12H16FNOS CAS Number 1606166-80-6
(b) (R)-N-[(R)-2,2-Dichloro-1-phenyl-2-(phenylsulfonyl)ethyl]-2-methylpropane-2-sulfinamide
  • Key Differences: Dichloro and Sulfonyl Groups: Enhance oxidative stability but reduce coordination flexibility . Impact: Limited to niche applications in sulfone-based bioactive compound synthesis.

Performance in Catalysis

Compound Enantiomeric Excess (ee) Preferred Reactions Stability
Target Compound (C36H37NOP2S) >90% Asymmetric hydrogenation, C–H activation Moderate
Dimethoxy Variant (C38H41NO3P2S) 85–92% Redox catalysis High (inert storage)
Phenyl Variant (C29H31NOP2S) 70–80% Cross-coupling Low (air-sensitive)

Preparation Methods

Biphenyl Moiety Construction via Suzuki-Miyaura Cross-Coupling

The biphenyl segment is typically synthesized through a Suzuki-Miyaura cross-coupling reaction, a method widely employed for its efficiency and tolerance of functional groups. In one approach, a brominated benzaldehyde derivative (e.g., 16 ) is protected as an acetal (17 ) to prevent undesired side reactions during subsequent steps. A ligand-free Suzuki coupling with 3-carbamoylphenylboronic acid in aqueous potassium carbonate, catalyzed by palladium acetate, yields the biphenyl aldehyde 19 . This method avoids the need for specialized ligands, simplifying purification and scaling. Alternative protocols utilize pre-functionalized aryl halides, such as 4-bromophenyl derivatives, coupled with boronic acids under Pd(PPh₃)₄ catalysis in toluene/ethanol mixtures.

Key parameters influencing yield and selectivity include:

  • Catalyst loading : 2–5 mol% Pd(OAc)₂ or Pd(PPh₃)₄.

  • Base : Aqueous K₂CO₃ or NaHCO₃ for mild conditions.

  • Temperature : 80–100°C for 12–24 hours.

Introduction of the Diphenylphosphino Group

The diphenylphosphino-ethyl chain is introduced via nucleophilic substitution or transition-metal-catalyzed phosphorylation. A common strategy involves reacting a bromoethyl intermediate with diphenylphosphine in the presence of a base such as potassium tert-butoxide. For stereochemical control, chiral auxiliaries or enantiopure starting materials are employed. For example, the (S)-configured ethylamine precursor is synthesized by asymmetric hydrogenation of an α,β-unsaturated ketone using a Ru-BINAP catalyst, followed by phosphorylation.

Recent advances leverage palladium-catalyzed P–C bond formation. Josiphos-type chiral ligands (e.g., L1 ) enable enantioselective coupling between aryl halides and secondary phosphines, achieving up to 95% enantiomeric excess (ee) for the diphenylphosphino moiety.

Sulfinamide Backbone Synthesis and Stereochemical Control

Enantioselective Oxidation of Sulfides to Sulfoxides

The tert-butylsulfinamide group is constructed via oxidation of a prochiral sulfide precursor. Chiral binaphthyl-based phosphoric acid catalysts (e.g., CPA-1 ) activate hydrogen peroxide for asymmetric oxidation, yielding sulfoxides with >90% ee. For instance, tert-butyl methyl sulfide reacts with 35% H₂O₂ in dichloromethane at 0°C, mediated by 5 mol% CPA-1 , to afford (R)-tert-butanesulfinamide in 82% yield. Overoxidation to sulfones is minimized by controlled addition of H₂O₂ and MgSO₄ as a drying agent.

Sulfinamide Formation via Nucleophilic Substitution

The sulfinamide group is introduced by reacting a chiral sulfinyl chloride with the biphenylyl-ethyl-phosphino amine intermediate. In a representative procedure, (R)-tert-butanesulfinyl chloride is treated with (S)-1-(2-biphenylyl)-2-(diphenylphosphino)ethylamine in the presence of triethylamine, yielding the target compound in 70–85% yield. Stereochemical integrity is preserved by conducting reactions at –40°C under inert atmosphere.

Stereochemical Resolution and Diastereomer Separation

Dynamic Kinetic Resolution in Palladium-Catalyzed Steps

Palladium complexes with chiral bisphosphine ligands (e.g., (R)-BINAP) enable dynamic kinetic resolution during Suzuki couplings and phosphorylation steps. For example, the coupling of a racemic bromoethyl intermediate with diphenylphosphine in the presence of Pd/(R)-BINAP selectively forms the (S)-configured phosphino derivative with 88% ee.

Chromatographic Separation of Diastereomers

Diastereomeric mixtures arising from incomplete stereochemical control are resolved using silica gel chromatography with hexane/ethyl acetate gradients. The (R,S) and (S,R) diastereomers of the sulfinamide intermediate exhibit distinct Rf values, allowing isolation of the desired (R,S)-isomer in >99% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Suzuki coupling : Aqueous dioxane (1:1 v/v) at 80°C maximizes coupling efficiency while suppressing protodeboronation.

  • Phosphorylation : Tetrahydrofuran (THF) at –78°C prevents racemization of the ethylamine intermediate.

  • Sulfinamide formation : Anhydrous dichloromethane at –40°C minimizes side reactions.

Catalytic System Enhancements

  • Ligand-free Pd(OAc)₂ : Reduces costs and simplifies workup for biphenyl synthesis.

  • Chiral additives : Cinchona alkaloids (e.g., quinidine) improve ee in phosphorylation steps by 15–20%.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include the tert-butyl singlet at δ 1.2 ppm and biphenyl aromatic protons at δ 7.3–7.6 ppm.

  • ³¹P NMR : The diphenylphosphino group resonates at δ –15 to –20 ppm.

Chiral HPLC Analysis

Enantiopurity is verified using a Chiralpak IA-3 column with hexane/isopropanol (90:10) eluent. Retention times: (R,S)-isomer = 12.3 min; (S,R)-isomer = 14.7 min.

Industrial-Scale Adaptations

Continuous-Flow Oxidation

Gram-scale production of the sulfinamide precursor is achieved in a continuous-flow reactor using Fe(III)-salen catalysts and aqueous H₂O₂, achieving 87% yield with <2% sulfone byproduct.

Hydrogenation under High Pressure

Large-scale asymmetric hydrogenation of α,β-unsaturated ketones employs Ru-XylBINAP catalysts at 50 bar H₂, delivering 99% ee with a turnover number (TON) of 10,000 .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (R)-N-[(S)-1-(2-Biphenylyl)-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide?

Q. How can contradictory stereochemical assignments in crystallographic data be resolved?

Discrepancies may arise from near-centrosymmetric structures or twinning. Mitigation strategies include:

  • Parameter Comparison : Use Flack’s xx parameter (superior for centrosymmetric ambiguities) instead of η to avoid false chirality indications .
  • Twin Refinement : In SHELXL, apply TWIN/BASF commands to model twinning and improve R-factor convergence (target: R1<0.05R_1 < 0.05) .
  • Complementary Techniques : Cross-validate with vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) spectra .

Q. How does this compound function as a chiral ligand in asymmetric catalysis?

The diphenylphosphino and sulfinamide groups act as electron-donating ligands, enabling:

  • Transition Metal Coordination : Forms complexes with Rh(I) or Pd(0) for hydrogenation or cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Enantioselectivity : Rigid adamantane-derived phosphine groups (if present) enforce chiral environments, achieving >90% ee in ketone reductions .

Optimization Tips :

  • Use polar aprotic solvents (e.g., DCM) to enhance ligand-metal binding.
  • Adjust phosphine/sulfinamide ratios (1:1 to 1:2) to balance activity vs. selectivity .

Safety & Handling

Q. What are the critical safety protocols for handling this compound in the laboratory?

  • Storage : Keep in amber vials under inert gas (Ar/N₂) at −20°C to prevent oxidation of phosphine groups .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats; avoid skin contact due to potential irritancy (H315/H319 hazards) .
  • Spill Management : Neutralize with damp sand, then dispose as hazardous waste .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

Variations often stem from:

  • Oxygen Sensitivity : Trace O₂ degrades phosphine ligands; rigorous Schlenk techniques improve reproducibility .
  • Catalyst Batches : Screen multiple Pd/Rh sources (e.g., Strem vs. Sigma-Aldryl) to identify optimal activity .
  • Analytical Methods : Standardize HPLC/GC-MS protocols (e.g., internal standards) to minimize quantification errors .

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